1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C12H16N6O2 and its molecular weight is 276.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation. It plays a crucial role in cellular processes such as cell cycle regulation and hypoxia sensing .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the ubiquitin-proteasome system, leading to an accumulation of proteins that would otherwise be degraded. This can result in various cellular changes, depending on the specific proteins affected .

Biochemical Pathways

The inhibition of VHL by this compound affects several biochemical pathways. One of the most significant is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL targets HIF for degradation. When vhl is inhibited, hif accumulates and activates the transcription of several genes involved in processes such as angiogenesis, erythropoiesis, and cell survival .

Result of Action

The action of this compound leads to molecular and cellular effects such as enhanced angiogenesis, increased erythropoiesis, and improved cell survival . These effects can be beneficial in the treatment of conditions like anemia and cancer .

Biologische Aktivität

1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

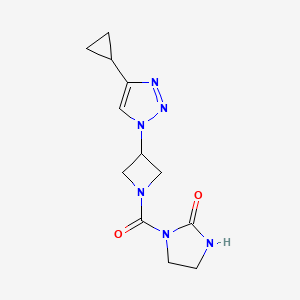

Chemical Structure

The compound features a complex structure that includes an imidazolidinone core substituted with a triazole and azetidine moiety. The structural formula can be represented as follows:

Synthesis

The synthesis of imidazolidinones typically involves the reaction of ureas with various nucleophiles under acidic conditions. Recent studies have demonstrated that substituents such as triazoles can enhance the regioselectivity and yield of these reactions, leading to compounds with improved biological activities .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar triazole structures have shown efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Triazole derivatives | Antimicrobial | 0.41 - 2.0 |

Anticancer Activity

The anticancer properties of imidazolidinones have been explored in vitro, revealing cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives exhibited significant inhibition of tumor cell proliferation, suggesting that the incorporation of specific substituents can enhance their anticancer activity .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HeLa | TBD | This compound |

| MCF7 | TBD | Similar imidazolidinones |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Triazole derivatives often function by inhibiting enzyme activity or disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

Case Studies

Several studies have focused on the biological evaluation of triazole-containing compounds:

- Inhibition of Type III Secretion System : A related triazole compound demonstrated inhibition of bacterial secretion systems critical for virulence in pathogens, indicating potential as a therapeutic agent against infections .

- Cytotoxicity Studies : In vitro tests revealed that triazole derivatives can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of cyclopropyl groups enhances the lipophilicity and bioactivity of these compounds against various bacterial strains .

Anticancer Properties : Studies have shown that derivatives of triazoles can act as inhibitors of cancer cell proliferation. The specific compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models, demonstrating potential efficacy against certain types of cancer .

VHL Inhibition : The compound has been identified as a potential inhibitor of the von Hippel-Lindau (VHL) protein pathway, which is crucial in the regulation of hypoxia-inducible factors. This inhibition could lead to therapeutic advancements in treating anemia and specific cancers .

Agricultural Applications

Plant Growth Regulation : Research on related triazole compounds suggests that they can enhance plant growth by improving photosynthetic efficiency and root development. Preliminary studies indicate that the compound may be effective in agricultural applications to stimulate growth in crops like barley .

Pesticidal Activity : The structural features of this compound may confer insecticidal properties, making it a candidate for developing new agrochemicals aimed at pest control while minimizing environmental impact.

Material Science

Polymer Chemistry : The unique structure allows for potential applications in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Compounds with triazole units are often explored for their ability to form cross-linked networks in polymer matrices .

Case Studies

Eigenschaften

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c19-11-13-3-4-17(11)12(20)16-5-9(6-16)18-7-10(14-15-18)8-1-2-8/h7-9H,1-6H2,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIRGIIYNBZBKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.